molecular formula C19H23ClN2O3S B246358 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine

Cat. No. B246358
M. Wt: 394.9 g/mol
InChI Key: FYYBTJGIXNFOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been reported to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been shown to reduce pain perception by modulating the activity of opioid receptors. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a good safety profile. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine also has some limitations. It is relatively expensive, and its synthesis requires specialized equipment and expertise. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in the treatment of psychiatric disorders such as depression and anxiety. Furthermore, the role of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in the regulation of neuroinflammation and neurodegeneration needs to be further explored. Finally, the development of new synthetic methods for the production of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine may lead to more efficient and cost-effective processes.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine involves the reaction between 1-(4-chlorophenyl)piperazine and 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine in good purity and yield. The synthesis of 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been reported in several scientific journals, and the method has been optimized for large-scale production.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antidepressant effects. 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has also been shown to have anxiolytic and anticonvulsant properties. Furthermore, 1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O3S/c1-3-15-4-9-18(25-2)19(14-15)26(23,24)22-12-10-21(11-13-22)17-7-5-16(20)6-8-17/h4-9,14H,3,10-13H2,1-2H3

InChI Key

FYYBTJGIXNFOML-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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